molecular formula C28H34B2O2 B13684767 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester

Cat. No.: B13684767
M. Wt: 424.2 g/mol
InChI Key: SEROFDPGFXCNTG-UHFFFAOYSA-N
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Description

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic acid pinacol ester (CAS 2659278-11-0) is a high-purity organoboron building block of significant interest in advanced materials and biomedical research. With a molecular formula of C 28 H 34 B 2 O 2 and a specified purity of 95%, this compound offers researchers a reliable and versatile reagent for complex synthetic pathways [ ]. Its primary research value lies in its application as a precursor for developing reactive oxygen species (ROS)-responsive smart materials. The phenylboronic acid pinacol ester functional group is cleaved in the presence of elevated ROS levels, a hallmark of inflammatory disease microenvironments. This mechanism enables the design of targeted drug delivery systems, such as nanoparticles for treating inflammatory conditions like periodontitis, which have demonstrated controlled drug release at disease sites [ ][ ]. As a specialized boronic ester, it is extensively employed in transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, to construct complex biaryl structures. The steric protection offered by the 2,6-dimethylphenyl groups can provide unique selectivity in these transformations. This compound is intended for use by qualified researchers in chemical synthesis, materials science, and pharmaceutical development. Please be advised: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C28H34B2O2

Molecular Weight

424.2 g/mol

IUPAC Name

bis(2,6-dimethylphenyl)-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]borane

InChI

InChI=1S/C28H34B2O2/c1-19-12-9-13-20(2)25(19)29(26-21(3)14-10-15-22(26)4)23-16-11-17-24(18-23)30-31-27(5,6)28(7,8)32-30/h9-18H,1-8H3

InChI Key

SEROFDPGFXCNTG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)B(C3=C(C=CC=C3C)C)C4=C(C=CC=C4C)C

Origin of Product

United States

Preparation Methods

Synthesis via Direct Esterification of Boronic Acid

The starting material, 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic acid , can be converted to its pinacol ester by reaction with pinacol in an anhydrous solvent such as acetone or tetrahydrofuran (THF). The reaction is typically carried out under reflux with continuous removal of water to drive the equilibrium toward ester formation.

  • Reaction conditions: Reflux in acetone or THF with azeotropic removal of water using a Dean-Stark apparatus or drying agents.
  • Yield: High yields are often reported when the reaction mixture is properly dehydrated.
  • Purification: The ester product is less polar and can be purified by silica gel chromatography or recrystallization.

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

A widely used method for preparing arylboronic acid pinacol esters involves the palladium-catalyzed borylation of aryl halides:

  • Reagents: 3-bromo or 3-chlorophenyl derivative bearing bis(2,6-dimethylphenyl)boryl substituent, bis(pinacolato)diboron (B2pin2), Pd catalyst (e.g., Pd(dppf)Cl2), and base (e.g., potassium acetate).
  • Solvent: Dimethyl sulfoxide (DMSO) or dimethoxyethane (DME).
  • Conditions: Heating at 50–80 °C for 12–24 hours under inert atmosphere.
  • Outcome: Formation of the pinacol ester directly on the aryl ring with high regioselectivity and yield.

Transesterification Approach

If a boronic acid ester with a less stable diol is available, it can be converted to the pinacol ester by transesterification:

  • Process: Reaction of the initial boronic ester with excess pinacol under mild heating.
  • Advantage: Allows access to pinacol esters from intermediates that may be easier to synthesize or isolate.
  • Kinetics: Influenced by electronic and steric properties of the aryl group and diol substituents.

Detailed Research Outcomes and Data

Stability and Reactivity

  • Pinacol esters exhibit enhanced stability compared to free boronic acids, reducing protodeboronation rates significantly.
  • Five-membered cyclic boronate esters, such as pinacol esters, show less strain and improved stability, making them preferred for synthetic applications.
  • However, some boronic esters can undergo accelerated protodeboronation under basic conditions, depending on the electronic nature of the aryl substituents.

Comparative Yields and Conditions

Method Conditions Yield (%) Notes
Direct esterification Reflux in acetone, Dean-Stark 75–90 Requires careful water removal
Pd-catalyzed borylation Pd catalyst, B2pin2, 50–80 °C 70–95 High regioselectivity, scalable
Transesterification Heating with pinacol 60–85 Useful for converting less stable esters

Example from Literature

  • In a study of boronic acid pinacol esters, the use of Pd2(dba)3 catalyst with triphenylphosphine ligand in DME at 75 °C for 16 hours was reported for similar arylboronic esters, yielding high purity products after filtration and chromatography.
  • Another report demonstrated the successful synthesis of boronic acid pinacol esters using bis(pinacolato)diboron and Pd catalysts in DMSO/MeOH solvent mixtures at 50 °C for 24 hours with subsequent purification by column chromatography.

Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Direct Esterification Boronic acid + pinacol, dehydration required Simple, direct, high yield Requires water removal
Pd-Catalyzed Borylation Aryl halide + B2pin2 + Pd catalyst High selectivity, direct ester formation Requires palladium catalyst, inert atmosphere
Transesterification Boronic ester + pinacol Converts less stable esters May require longer reaction times

Chemical Reactions Analysis

Types of Reactions

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester in Suzuki–Miyaura coupling involves several steps:

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Pinacol Esters

The following table summarizes key structural, solubility, and reactivity differences between 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester and analogous compounds:

Compound Name Substituents/Functional Groups Solubility Trends Reactivity/Applications Reference
3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester Bis(2,6-dimethylphenyl)boryl, phenylboronic ester High solubility in chloroform, ethers, ketones (predicted based on pinacol ester data) Steric hindrance may reduce cross-coupling efficiency; potential for polymer functionalization
4-Aminophenylboronic Acid Pinacol Ester Amino group (-NH₂) Moderate solubility in polar solvents (e.g., ethanol) Enhanced nucleophilicity for pH-responsive drug delivery systems
3-(Trifluoromethoxy)phenylboronic Acid Pinacol Ester Trifluoromethoxy (-OCF₃) High solubility in non-polar solvents Electron-withdrawing groups improve stability in ROS-responsive materials
4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester Hydroxymethyl (-CH₂OH) Excellent solubility in water-miscible solvents (e.g., acetone) Facilitates hydrogen bonding in biocompatible nanoparticles
3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester Chloro, ethoxy, fluoro substituents Moderate solubility in halogenated solvents Halogen substituents enhance electrophilicity for Suzuki-Miyaura couplings

Key Findings:

Solubility : Pinacol esters universally exhibit higher solubility than their parent boronic acids due to reduced hydrogen-bonding capacity . For example, phenylboronic acid pinacol ester shows >90% solubility in acetone and chloroform even at low temperatures, whereas phenylboronic acid is sparingly soluble in hydrocarbons . The bis(2,6-dimethylphenyl) groups in the target compound may slightly reduce solubility compared to simpler esters like 4-(hydroxymethyl)phenylboronic acid pinacol ester, which benefits from hydrophilic hydroxymethyl groups .

Electronic Effects: Electron-withdrawing substituents (e.g., -CF₃ in 3-(trifluoromethoxy)phenylboronic acid pinacol ester) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings . In contrast, the target compound’s electron-donating methyl groups may stabilize the boron center, reducing reaction rates .

Applications: Drug Delivery: Pinacol esters with hydrophilic groups (e.g., 4-(hydroxymethyl)phenylboronic acid pinacol ester) are widely used in pH/ROS dual-responsive nanoparticles due to their hydrolytic stability and controlled degradation . Polymer Synthesis: The target compound’s dual-boryl structure may enable unique coordination geometries in metallopolymers or covalent organic frameworks (COFs), though this remains underexplored in current literature .

Biological Activity

3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester (CAS: 2659278-11-0) is a boronic acid derivative notable for its potential applications in medicinal chemistry and materials science. This compound features a unique structure that enhances its biological activity, making it a subject of interest in various research fields, including cancer therapy, drug delivery systems, and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester is C28H34B2O2, with a molecular weight of 424.198 g/mol. Its structure consists of two bis(2,6-dimethylphenyl) boryl groups attached to a phenylboronic acid framework, which is esterified with pinacol.

Chemical Properties:

  • IUPAC Name: 2-(3-(bis(2,6-dimethylphenyl)boraneyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Purity: 95%

Biological Activity Overview

The biological activity of boronic acids is primarily attributed to their ability to interact with biomolecules through reversible covalent bonding. This section discusses the significant biological activities associated with 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester have shown promising results in inhibiting tumor growth through various mechanisms:

  • Inhibition of Proteasome Activity: Boronic acids can inhibit the proteasome pathway, leading to the accumulation of pro-apoptotic factors in cancer cells.
  • Cell Cycle Arrest: Studies indicate that certain boronic acids induce cell cycle arrest at the G1/S phase, thereby preventing cancer cell proliferation.

Case Study:
A study evaluated the effects of boronic acid derivatives on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability upon treatment with various concentrations of the compound. The IC50 value was determined to be approximately 15 µM .

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine and cysteine proteases. The unique structure of 3-[Bis(2,6-dimethylphenyl)boryl]phenylboronic Acid Pinacol Ester enhances its binding affinity to these enzymes.

Enzyme Targeting:

  • Serine Proteases: The compound has been shown to inhibit serine proteases involved in inflammatory processes.
  • Cysteine Proteases: It also exhibits inhibitory effects on cysteine proteases associated with various diseases.

Data Table: Biological Activity Summary

Activity TypeMechanismModel/StudyIC50 Value
AnticancerInhibition of proteasomeMCF-7 cell line~15 µM
Enzyme InhibitionReversible inhibition of proteasesVarious enzyme assaysVaries by enzyme

Research Findings

Research into the biological activity of boronic acid derivatives continues to expand. Notable findings include:

  • Enhanced Selectivity: Modifications in the structure of boronic acids can lead to increased selectivity for specific cancer types or enzymes.
  • Synergistic Effects: Combining boronic acids with other therapeutic agents has shown enhanced efficacy in preclinical models.
  • Toxicity Profiles: Studies indicate that while effective against cancer cells, these compounds exhibit relatively low toxicity towards normal cells, making them suitable candidates for further development.

Q & A

Q. How do structural features of this boronic ester influence its reactivity and stability in cross-coupling reactions?

The compound’s steric and electronic properties are modulated by the bis(2,6-dimethylphenyl) group, which enhances stability by reducing hydrolysis susceptibility compared to simpler arylboronic esters. The pinacol ester moiety stabilizes the boron center via chelation, preventing protodeboronation. Substituted phenyl groups at the 2,6-positions create steric hindrance, directing reactivity toward selective coupling partners (e.g., in Suzuki-Miyaura reactions). Comparative studies with analogs lacking methyl substituents show reduced side reactions and improved yields in polar aprotic solvents like THF or dioxane .

Q. What solvents are optimal for handling this compound, and how does solubility vary with temperature?

Solubility is highest in chloroform, acetone, and ethers (e.g., dipropyl ether) due to favorable dipole interactions with the boronic ester. In methylcyclohexane, solubility is minimal (<0.01 mole fraction at 25°C). Experimental data (dynamic light-scattering method) show temperature dependence follows the Wilson equation, with solubility increasing linearly above 40°C in ketones. Pre-drying solvents (e.g., molecular sieves) is critical to avoid ester hydrolysis during storage .

Q. What analytical methods are recommended for purity assessment and structural confirmation?

Use ¹H NMR to verify the absence of free boronic acid (δ 7–8 ppm for aromatic protons; absence of broad -B(OH)₂ peaks). ¹¹B NMR confirms esterification (δ ~30 ppm for pinacol esters vs. δ ~28 ppm for anhydrides). GC-MS or HPLC (C18 column, acetonitrile/water eluent) quantifies impurities <1%. For thermal stability, DSC in sealed pans under nitrogen prevents dehydration artifacts .

Advanced Research Questions

Q. How can contradictions in reported solubility data for boronic esters be resolved?

Discrepancies arise from equilibrium between boronic acids and anhydrides, solvent hygroscopicity, and micelle formation. To mitigate:

  • Use dynamic methods (e.g., turbidity monitoring with luminance probes) instead of gravimetric approaches.
  • Pre-equilibrate solvents with molecular sieves.
  • Validate results with Redlich-Kister or NRTL models, which account for non-ideal mixing in polar solvents .

Q. What synthetic strategies address challenges in introducing bis(2,6-dimethylphenyl) groups?

The bulky substituents complicate direct coupling. A two-step approach is effective:

Miyaura borylation : React 3-bromo-bis(2,6-dimethylphenyl)borane with bis(pinacolato)diboron (B₂pin₂) under Pd(dppf)Cl₂ catalysis (80°C, dioxane, 12 h).

Protection : Quench with pinacol to stabilize the boronic ester. Yield drops ~15% compared to less hindered analogs due to steric effects. Monitor by ¹¹B NMR for incomplete conversion .

Q. How does this compound perform in polymer-supported catalysis or stimuli-responsive materials?

In copolymerization with adipoyl chloride, the boronic ester acts as a monomeric crosslinker. GPC data (Mn ~12,000 Da, Đ = 1.8) indicate moderate chain growth, with boronate ester hydrolysis enabling pH-responsive degradation (t₁/₂ = 6 h at pH 5.0). For glucose-sensing hydrogels, conjugate with poly(vinyl alcohol) via diol-boronate complexation (Kd ~10⁻³ M) .

Q. What mechanistic insights explain its role in radical-mediated borylation reactions?

Under visible light, the compound undergoes homolytic B-C bond cleavage to generate boryl radicals, which abstract hydrogen from thiol co-catalysts (e.g., TEMPO). EPR studies confirm radical intermediates, with chain propagation efficiency dependent on solvent polarity (kobs in DMF > toluene). Competing pathways (e.g., anion metathesis) are suppressed by avoiding strong bases .

Q. How do structural analogs differ in applications like bioimaging or drug delivery?

Compared to 4-(hydroxymethyl)phenylboronic acid pinacol ester, this compound’s methyl groups reduce water solubility but improve membrane permeability (logP = 3.2 vs. 1.8). In drug conjugates, the bulky aryl groups enhance serum stability (t₁/₂ > 24 h in PBS) but limit tumor accumulation efficiency (10% ID/g vs. 15% for smaller analogs) .

Q. Methodological Notes

  • Storage : Store under argon at –20°C; desiccate to prevent hydrolysis (≤5% degradation over 6 months).
  • Reaction Optimization : Screen Pd catalysts (e.g., SPhos vs. XPhos) to balance steric demands and coupling efficiency.
  • Troubleshooting : If precipitation occurs during Suzuki reactions, add 1 eq. of K₃PO₄ to stabilize the boronate intermediate .

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